methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 4-amino-1-benzylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-7,9H,8,14H2,1H3 |
InChI Key |
MVJSZSVECHZHJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Condensation with Benzylamine Derivatives
This method involves reacting benzylamine with pyrrole-2-carboxylate precursors under controlled conditions.
- Step 1 : Combine methyl 2-carbamoyl-4-(4-nitrophenyl)-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with benzylamine in acidic conditions (e.g., HCl) at 60–80°C for 6–8 hours.
- Step 2 : Hydrolyze the intermediate with aqueous NaOH (1M) to deprotect the amino group.
- Step 3 : Precipitate the product by adjusting the pH to 3–4 with HCl, followed by ethyl acetate extraction and MgSO₄ drying.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 60–80°C | |
| Purification Method | Ethyl acetate extraction |
Coupling Agent-Assisted Synthesis
Peptide coupling reagents like DCC (dicyclohexylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) enhance reaction efficiency in introducing the benzyl group.
- Step 1 : Activate the pyrrole-2-carboxylate precursor with DCC and HOAt in DMF at room temperature for 2 hours.
- Step 2 : Add benzylamine derivative and DIEA (N,N-diisopropylethylamine) to the activated ester, stirring overnight.
- Step 3 : Quench with acidified water (pH 3), isolate via centrifugation, and purify by recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–16 hours | |
| Solvent | DMF (dimethylformamide) | |
| Yield | 75–82% |
Large-Scale Industrial Synthesis
Optimized protocols prioritize cost-effectiveness and scalability:
- Raw Materials : tert-butyloxycarbonyl (Boc)-protected pyrrole intermediates and benzyl halides.
- Conditions : Mild temperatures (5–25°C) to prevent side reactions, with acetic acid quenching.
- Workup : Sequential extraction with ethyl acetate and silica gel chromatography.
- Cost Reduction : Use of Boc-protected intermediates minimizes side products.
- Scalability : Achieves batch sizes >1 kg with 65–70% yield.
Stereochemical Control Strategies
Chiral auxiliaries (e.g., tert-butoxycarbonyl) enable enantioselective synthesis:
- Example : (2S,4S)-configured products are obtained using (S)-Boc-pyrrolidine intermediates at –20°C.
- Resolution : Diastereomeric salts separated via fractional crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Condensation | 68–72 | Low | Moderate | Moderate |
| Coupling Agent-Assisted | 75–82 | High | High | Low |
| Industrial Scale | 65–70 | Very Low | Low | High |
Critical Challenges and Solutions
Chemical Reactions Analysis
Amino Group Reactivity
The 4-amino group participates in electrophilic substitution and condensation reactions due to its nucleophilic character.
Acylation Reactions
-
Reacts with acetyl chloride in anhydrous THF under N₂ to form methyl 4-acetamido-1-benzyl-1H-pyrrole-2-carboxylate (85% yield).
-
Benzoylation with benzoyl chloride in pyridine produces the corresponding benzamide derivative.
Alkylation
-
Treatment with methyl iodide in DMF/K₂CO₃ yields methyl 4-(N-methylamino)-1-benzyl-1H-pyrrole-2-carboxylate .
-
Selective monoalkylation is achieved using phase-transfer catalysts .
Ester Group Transformations
The methyl ester at position 2 undergoes characteristic carbonyl reactions.
Hydrolysis
-
Basic hydrolysis (2M NaOH, EtOH/H₂O 1:1, 80°C) converts the ester to 4-amino-1-benzyl-1H-pyrrole-2-carboxylic acid (92% yield) .
-
Acidic hydrolysis (HCl/EtOH) is less efficient (<50% yield).
Transesterification
-
Reacts with benzyl alcohol in toluene using p-TsOH catalyst to form benzyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate .
Benzyl Group Modifications
The N1-benzyl group participates in hydrogenolysis and electrophilic aromatic substitution.
Hydrogenolytic Removal
-
Catalytic hydrogenation (H₂, Pd/C, EtOAc) removes the benzyl group to yield methyl 4-amino-1H-pyrrole-2-carboxylate .
-
Reaction conditions: 45 psi H₂, 12 h, 85% yield.
Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups primarily at the para position of the benzyl ring.
Pyrrole Ring Functionalization
The electron-rich pyrrole core enables regioselective substitutions.
Halogenation
Coupling Reactions
-
Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ catalyst forms biaryl derivatives .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
Heterocycle Construction
Serves as precursor for:
Coordination Chemistry
The amino and ester groups enable metal complex formation:
-
Cu(II) complexes show enhanced antioxidant activity
-
Zn(II) derivatives exhibit luminescent properties
Scientific Research Applications
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate Hydrochloride
CAS : 180258-45-1
Molecular Formula : C₇H₁₁ClN₂O₂
Molecular Weight : 190.63 g/mol
Key Differences :
Benzyl 5-methyl-1H-pyrrole-2-carboxylate
CAS: 87462-15-5 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Key Differences:
- Substituent at Position 5: Methyl group instead of amino at position 4.
- Functional Groups: Lacks an amino group, reducing hydrogen-bonding capacity and altering electronic properties.
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS: Not provided (Ref: 10-F427692) Molecular Formula: C₁₅H₁₂ClN₃O₂ (estimated) Key Differences:
Torulosic Acid Methyl Ester and Sandaracopimaric Acid Methyl Ester
CAS: Not provided (see Figure 2 and 3 in ) Key Differences:
- Core Structure: Diterpenoid vs. pyrrole, resulting in distinct biological targets (e.g., resin acids vs. heterocyclic pharmaceuticals).
- Functionalization: Carboxylic acid methyl esters lack amino groups, emphasizing hydrophobicity over hydrogen-bonding interactions .
Tabular Comparison of Key Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate HCl | 1017145-12-8 | C₁₃H₁₅ClN₂O₂ | 278.73 | 1-Benzyl, 4-amino, 2-methyl ester |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl | 180258-45-1 | C₇H₁₁ClN₂O₂ | 190.63 | 1-Methyl, 4-amino, 2-methyl ester |
| Benzyl 5-methyl-1H-pyrrole-2-carboxylate | 87462-15-5 | C₁₃H₁₃NO₂ | 215.25 | 1-H, 5-methyl, 2-benzyl ester |
| Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | N/A | C₁₅H₁₂ClN₃O₂ (est.) | ~301.73 (est.) | 7-(4-Chlorophenyl), 3-ethyl ester |
Research Findings and Implications
- Synthetic Accessibility : The benzyl group in the target compound may require protective strategies during synthesis, whereas methyl analogs are simpler to functionalize .
- Biological Relevance: Amino-substituted pyrroles are explored in drug discovery for kinase inhibition or antimicrobial activity. The benzyl group’s bulk may enhance target selectivity but reduce metabolic stability compared to methyl analogs .
- Physicochemical Properties : The hydrochloride salt of the target compound improves solubility, critical for in vitro assays, while benzyl esters in analogs (e.g., benzyl 5-methyl-1H-pyrrole-2-carboxylate) prioritize lipophilicity for membrane permeability .
Biological Activity
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with an amino group and a benzyl moiety. Its molecular structure allows for various interactions with biological targets, making it a suitable candidate for drug development.
The biological activity of this compound involves its interaction with specific receptors and enzymes, which modulate their activity. This compound has been shown to affect neurotransmitter systems, particularly through the regulation of norepinephrine and serotonin receptors, which are critical in mood regulation and various neurological disorders .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, certain pyrrole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess similar antimicrobial effects, warranting further investigation.
Anticancer Potential
Preliminary research indicates that this compound may have anticancer properties. Compounds in the pyrrole family have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The specific pathways through which this compound exerts its anticancer effects remain to be elucidated.
Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems. Studies indicate that it may inhibit the reuptake of norepinephrine and serotonin, similar to established antidepressants . This mechanism suggests potential applications in treating mood disorders and anxiety-related conditions.
Study on Antituberculosis Activity
A significant study explored the structure-activity relationship (SAR) of pyrrole derivatives against Mycobacterium tuberculosis . The findings revealed that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity, with some compounds achieving MIC values below 0.016 μg/mL . This highlights the potential for this compound as a lead compound for developing new antitubercular agents.
Inhibition of Botulinum Neurotoxin
Another study investigated the inhibitory effects of related pyrrole compounds on botulinum neurotoxin serotype A (BoNTA). The results indicated that certain analogs could inhibit neurotoxin activity by interacting with specific protein residues, suggesting potential therapeutic applications in treating botulism . This mechanism could be relevant for this compound as well.
Data Summary Table
Q & A
Q. What are the common synthetic routes for methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate?
Methodological Answer: The synthesis typically involves three key steps:
Pyrrole Ring Formation : Use the Paal-Knorr condensation with a 1,4-dicarbonyl compound and benzylamine to form the 1-benzyl-pyrrole core.
Amino Group Introduction : Nitrate the pyrrole at the 4-position using nitric acid in acetic anhydride, followed by reduction (e.g., SnCl₂ in HCl) to yield the amine .
Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (H₂SO₄ or HCl catalysis) to form the methyl ester .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C | 65–75 | |
| Reduction | SnCl₂, HCl, reflux | 80–90 | |
| Esterification | MeOH, H₂SO₄, 60°C | 85–95 |
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- Pyrrole NH₂: δ 5.8–6.2 ppm (broad singlet, exchangeable with D₂O).
- Benzyl CH₂: δ 4.5–5.0 ppm (singlet).
- Methyl ester: δ 3.7–3.9 ppm (singlet) and carbonyl at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm ester (C=O at ~1700 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 261 (calculated for C₁₃H₁₄N₂O₂).
Q. What functional group transformations are feasible for this compound?
Methodological Answer:
- Amino Group : Acylation (acetic anhydride) or sulfonation for derivatization .
- Ester Hydrolysis : Use LiOH/THF-H₂O to yield the carboxylic acid .
- Electrophilic Substitution : Halogenation (Br₂/Fe) or nitration at the 3- or 5-positions of the pyrrole ring .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structure determination?
Methodological Answer:
- Cross-Validation : Compare hydrogen bonding patterns (from XRD) with NMR coupling constants to confirm substituent positions .
- Software Tools : Use SHELXL for refinement (to resolve disorder) and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
- Case Study : If NMR suggests a planar amino group but XRD shows pyramidal geometry, re-examine hydrogen bonding (e.g., N–H···O interactions) to explain deviations .
Q. How can supramolecular interactions in the crystal structure be systematically analyzed?
Methodological Answer:
-
Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to map dimeric/chain interactions .
-
π-Stacking : Measure interplanar distances (<3.5 Å) and dihedral angles (<10°) between pyrrole/benzyl groups using Mercury or Platon .
-
Example Data :
Interaction Type Distance (Å) Angle (°) Reference N–H···O (ester) 2.85 165 C–H···π (benzyl) 3.10 145
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-rich sites (e.g., C-5 for Suzuki coupling) .
- Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(dppf)Cl₂) to predict regioselectivity .
- Experimental Validation : Test predicted sites via bromination (NBS) followed by Pd-catalyzed coupling (e.g., phenylboronic acid) .
Q. How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
-
Solvent Screening : Compare DMF (high polarity) vs. THF (low cost) for nitration efficiency .
-
Catalyst Loading : Reduce Pd(dppf)Cl₂ from 5 mol% to 2 mol% while maintaining >90% yield via microwave-assisted heating .
-
Table: Optimization Parameters
Parameter Optimal Value Yield Impact Reference Temperature 80°C +15% Catalyst Pd(dppf)Cl₂ (2 mol%) No loss Solvent 1,4-Dioxane 95% conversion
Q. How is enantiomeric purity assessed if chiral derivatives are synthesized?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
